Ethyl 3-(2-furyl)acrylate

Description

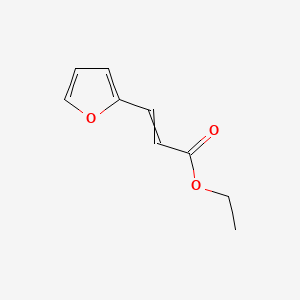

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-3-(furan-2-yl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-2-11-9(10)6-5-8-4-3-7-12-8/h3-7H,2H2,1H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZBTMXISMOMAE-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Viscous liquid; Sweet aroma | |

| Record name | (E)-Ethyl 3-(2-furyl)acrylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2080/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | (E)-Ethyl 3-(2-furyl)acrylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2080/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.090-1.096 | |

| Record name | (E)-Ethyl 3-(2-furyl)acrylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2080/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

53282-12-5, 623-20-1 | |

| Record name | Ethyl (2E)-3-(2-furanyl)-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53282-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(2-furyl)acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-(2-furyl)acrylate, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053282125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-furanacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-(2-furyl)acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL FURFURACRYLATE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89NQL84I8H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethyl 3-(2-furyl)acrylate synthesis from furfural

An In-depth Technical Guide to the Synthesis of Ethyl 3-(2-furyl)acrylate from Furfural

Abstract

This technical guide provides a comprehensive overview of the principal synthetic routes for producing this compound, a valuable compound in the flavor, fragrance, and pharmaceutical industries.[1] The synthesis originates from furfural, a key biomass-derived platform chemical, positioning these methods within the context of sustainable and green chemistry.[2][3] This document is intended for researchers, chemists, and drug development professionals, offering an in-depth analysis of reaction mechanisms, field-proven experimental protocols, and the rationale behind critical process choices. We will focus primarily on the Horner-Wadsworth-Emmons (HWE) reaction due to its high stereoselectivity and process efficiency, while also exploring the Knoevenagel condensation as a robust alternative.

Introduction: The Significance of this compound

This compound (C₉H₁₀O₃) is an α,β-unsaturated ester recognized for its sweet, fruity aroma and its role as a versatile chemical intermediate.[1] Its applications are diverse, ranging from its use as a flavoring agent in the food industry to a precursor in the synthesis of more complex molecules, including pharmaceuticals.[4][5] The synthesis of this molecule from furfural, which is readily produced by the acid-catalyzed dehydration of pentose sugars found in lignocellulosic biomass, represents an important pathway for converting renewable resources into high-value chemicals.[2]

The core of this synthesis lies in the formation of a carbon-carbon double bond between the furfural carbonyl carbon and an acetate-derived alpha-carbon. The primary challenge is to control the stereochemistry of this new double bond, as the trans or (E)-isomer is typically the desired product for both its physical properties and biological activity.

Comparative Analysis of Synthetic Strategies

Several classic organic reactions can be employed to synthesize this compound from furfural. The choice of method is often dictated by desired yield, stereoselectivity, reaction conditions, and ease of purification. The most prominent and effective methods are olefination and condensation reactions.

| Synthetic Route | Primary Reagents | Key Advantages | Primary Disadvantages | Typical Stereoselectivity |

| Horner-Wadsworth-Emmons | Furfural, Triethyl phosphonoacetate, Base (e.g., NaH, DBU) | High yield, Excellent (E)-selectivity, Water-soluble byproduct for easy removal.[6][7][8] | Phosphonate reagent is more expensive than some alternatives. | Predominantly (E)[7] |

| Knoevenagel Condensation | Furfural, Malonic acid or Ethyl cyanoacetate, Basic catalyst | Mild conditions, Often high yields, Can be run solvent-free.[9][10] | May produce acid (requiring esterification) or cyano-derivatives depending on the reagent. | Predominantly (E) |

| Wittig Reaction | Furfural, Phosphonium ylide, Base | Well-established, versatile reaction. | Triphenylphosphine oxide byproduct can be difficult to remove; (E/Z) selectivity can be poor with semi-stabilized ylides.[11][12] | Variable; often favors (Z) with non-stabilized ylides, (E) with stabilized ylides.[13] |

| Perkin Reaction | Furfural, Acetic anhydride, Sodium acetate | Uses inexpensive reagents. | Produces the carboxylic acid, requiring a separate esterification step; often requires high temperatures.[14][15] | Predominantly (E) |

Given its superior control over stereochemistry and simplified purification process, the Horner-Wadsworth-Emmons reaction is often the preferred method in a research and development setting.

The Horner-Wadsworth-Emmons (HWE) Reaction: A Detailed Exploration

The HWE reaction is a powerful modification of the Wittig reaction that utilizes a phosphonate-stabilized carbanion to react with an aldehyde or ketone, yielding an alkene.[7] Its primary advantage lies in the generation of a dialkyl phosphate salt byproduct, which is readily removed by aqueous extraction, unlike the often-problematic triphenylphosphine oxide from a standard Wittig reaction.[8]

Reaction Mechanism and Rationale

The HWE reaction proceeds through a well-understood pathway that inherently favors the formation of the thermodynamically stable (E)-alkene.[6][16]

Step 1: Deprotonation: A base abstracts an acidic α-proton from the phosphonate ester (triethyl phosphonoacetate) to form a nucleophilic phosphonate carbanion. The choice of base is critical; strong, non-nucleophilic bases like sodium hydride (NaH) or 1,8-Diazabicycloundec-7-ene (DBU) are ideal to ensure complete deprotonation without side reactions.

Step 2: Nucleophilic Addition: The phosphonate carbanion attacks the electrophilic carbonyl carbon of furfural. This addition is the rate-limiting step and forms two diastereomeric intermediates.[7]

Step 3: Oxaphosphetane Formation & Elimination: The intermediates cyclize to form four-membered oxaphosphetane rings. These rings are unstable and rapidly collapse, eliminating a stable dialkyl phosphate salt and forming the C=C double bond. The transition state leading to the (E)-alkene is sterically favored and lower in energy, driving the high stereoselectivity of the reaction.[6]

Caption: Mechanism of the Horner-Wadsworth-Emmons Reaction.

Detailed Experimental Protocol: HWE Synthesis

This protocol is a self-validating system designed for high-yield, high-purity synthesis. The causality for each step is explained to ensure reproducibility and understanding.

| Step | Procedure | Rationale & Expert Insight |

| 1. Reagent & Glassware Prep | Dry all glassware in an oven (120 °C) overnight and cool under a stream of dry nitrogen or in a desiccator. Prepare a three-neck round-bottom flask with a magnetic stirrer, a nitrogen inlet, and a dropping funnel. | The phosphonate carbanion is sensitive to water. Ensuring anhydrous conditions is paramount to prevent quenching the anion and reducing the yield. |

| 2. Anion Generation | Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath. | NaH is a strong, non-nucleophilic base perfect for this deprotonation. THF is an excellent aprotic solvent. Cooling to 0 °C controls the initial exothermic reaction of the base. |

| 3. Ylide Formation | Add triethyl phosphonoacetate (1.1 eq) dropwise to the stirred NaH/THF suspension over 30 minutes. After addition, allow the mixture to warm to room temperature and stir for 1 hour. | Dropwise addition prevents a dangerous exotherm. The subsequent stirring ensures complete formation of the phosphonate carbanion (ylide), often indicated by the cessation of hydrogen gas evolution. |

| 4. Aldehyde Addition | Dissolve furfural (1.0 eq) in a small amount of anhydrous THF and add it dropwise to the ylide solution at room temperature. Stir the reaction mixture for 4-6 hours. | The reaction between the ylide and furfural is typically less exothermic and can be run at room temperature. Reaction progress can be monitored by Thin Layer Chromatography (TLC). |

| 5. Reaction Quench | After completion (as indicated by TLC), cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution. | Quenching deactivates any remaining reactive species. Saturated NH₄Cl is a mild acidic wash that neutralizes the basic reaction mixture without hydrolyzing the ester product. |

| 6. Work-up & Extraction | Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers. | Ethyl acetate is the extraction solvent. The water-soluble diethyl phosphate byproduct will partition into the aqueous layer. Multiple extractions ensure complete recovery of the product. |

| 7. Washing & Drying | Wash the combined organic layers with brine (saturated NaCl solution), then dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. | The brine wash removes residual water from the organic layer. Na₂SO₄ is a neutral drying agent. Rotary evaporation removes the volatile solvent, leaving the crude product. |

| 8. Purification | Purify the crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by vacuum distillation to yield the pure product. | This final step removes unreacted starting materials and minor byproducts, yielding the analytically pure this compound. The choice between chromatography and distillation depends on the scale and nature of impurities. |

Overall Synthesis Workflow

Caption: Step-by-step workflow for HWE synthesis.

The Knoevenagel Condensation: A Viable Alternative

The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. For the synthesis of furan derivatives, this method is particularly effective and aligns with green chemistry principles, as it can often be performed under solvent-free conditions.[9]

Mechanism and Reagent Choice

The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine) or an ammonium salt.[17][18]

Sources

- 1. (E)-Ethyl 3-(2-furyl)acrylate | C9H10O3 | CID 699489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Highly Efficient Biobased Synthesis of Acrylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ethyl acrylate - Wikipedia [en.wikipedia.org]

- 5. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 8. Wittig-Horner Reaction [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]

- 11. Wittig reaction - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Wittig Reaction [organic-chemistry.org]

- 14. Perkin reaction.pdf [slideshare.net]

- 15. Perkin reaction - Wikipedia [en.wikipedia.org]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. researchgate.net [researchgate.net]

- 18. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

(E)-ethyl 3-(furan-2-yl)prop-2-enoate IUPAC name and structure

An In-depth Technical Guide to (E)-ethyl 3-(furan-2-yl)prop-2-enoate

Abstract

(E)-ethyl 3-(furan-2-yl)prop-2-enoate, a notable α,β-unsaturated ester, serves as a significant building block in synthetic organic chemistry and holds relevance in the fields of medicinal chemistry and material science. This technical guide provides a comprehensive overview of its chemical identity, structural features, physicochemical properties, and detailed synthetic methodologies. Emphasis is placed on the mechanistic rationale behind its synthesis, offering insights for process optimization and analogue development. Furthermore, this document explores its current and potential applications, particularly as a precursor for pharmacologically active molecules and as a specialty chemical. This guide is intended for researchers, chemists, and professionals in drug development seeking a detailed understanding of this versatile furan derivative.

Nomenclature and Chemical Structure

The unique arrangement of the furan ring, the ethyl ester, and the trans-configured double bond defines the reactivity and properties of this molecule.

IUPAC Name: ethyl (E)-3-(furan-2-yl)prop-2-enoate[1] Synonyms: Ethyl (2E)-3-(furan-2-yl)acrylate, Ethyl trans-2-furanacrylate, (E)-Ethyl 3-(2-furyl)acrylate[1] CAS Number: 623-20-1[1][2] Molecular Formula: C₉H₁₀O₃[1][2] Molecular Weight: 166.17 g/mol [1]

Structural Representation

The structure consists of a furan ring substituted at the 2-position, linked to an ethyl acrylate backbone. The "(E)" designation specifies the trans geometry of the alkene, where the furan ring and the ester group are on opposite sides of the double bond.

Caption: 2D Chemical Structure of (E)-ethyl 3-(furan-2-yl)prop-2-enoate.

Physicochemical and Spectroscopic Properties

The physical properties of the compound are essential for its handling, purification, and application in various reactions.

| Property | Value | Source |

| Melting Point | 24.5 °C | [LookChem][2] |

| Boiling Point | 232 °C at 760 mmHg | [LookChem][2] |

| Density | 1.11 g/cm³ | [LookChem][2] |

| Flash Point | 96.6 °C | [LookChem][2] |

| Refractive Index | 1.5286 (estimate) | [LookChem][2] |

| LogP | 1.9 | [LookChem][2] |

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of the synthesized compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals confirming the structure. The two vinyl protons on the C=C double bond will appear as doublets with a large coupling constant (J ≈ 15-16 Hz), which is characteristic of a trans configuration. The furan ring protons will exhibit characteristic shifts in the aromatic region (typically 6.0-7.5 ppm). The ethyl group will present as a quartet (for the -CH₂-) and a triplet (for the -CH₃-).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show nine distinct carbon signals. The carbonyl carbon of the ester will appear downfield (~166 ppm). The two alkene carbons and the four furan carbons will resonate in the 110-150 ppm range. The ethyl group carbons will be observed upfield.

-

IR (Infrared) Spectroscopy: Key absorption bands will include a strong C=O stretch for the ester at ~1710-1730 cm⁻¹, a C=C stretch for the alkene at ~1630-1650 cm⁻¹, and C-O stretching bands for the ester and furan ether linkages.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak [M]⁺ corresponding to its molecular weight (166.17 g/mol ).

Synthesis and Mechanistic Insights

The synthesis of (E)-ethyl 3-(furan-2-yl)prop-2-enoate is most commonly achieved via olefination reactions. The Horner-Wadsworth-Emmons (HWE) reaction is particularly effective as it strongly favors the formation of the thermodynamically stable (E)-isomer.

Horner-Wadsworth-Emmons (HWE) Synthesis Protocol

This protocol describes the reaction between furan-2-carbaldehyde and a phosphonate ylide.

Step 1: Deprotonation of the Phosphonate Ester

-

To a solution of triethyl phosphonoacetate in a suitable anhydrous solvent (e.g., Tetrahydrofuran, THF) under an inert atmosphere (e.g., Nitrogen or Argon) at 0 °C, add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) portion-wise.

-

Allow the reaction mixture to stir at this temperature for 30 minutes to ensure complete formation of the phosphonate carbanion (ylide).

Causality Insight: The use of a strong, non-nucleophilic base is critical to deprotonate the α-carbon of the phosphonate ester without attacking the ester carbonyl. Anhydrous conditions are essential as the carbanion is highly reactive towards protic sources like water.

Step 2: Olefination Reaction

-

Slowly add a solution of furan-2-carbaldehyde in anhydrous THF to the ylide solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the aldehyde.

Causality Insight: The nucleophilic carbanion attacks the electrophilic carbonyl carbon of the furan-2-carbaldehyde. The resulting betaine intermediate rapidly eliminates diethyl phosphate to form the C=C double bond. The HWE reaction stereoselectively yields the (E)-alkene due to the thermodynamic stability of the transition state leading to this isomer.

Step 3: Workup and Purification

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure (E)-ethyl 3-(furan-2-yl)prop-2-enoate.

Caption: Workflow for the Horner-Wadsworth-Emmons Synthesis.

Applications in Research and Drug Development

The furan scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and approved drugs.[3] Its derivatives are explored for a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects.[3]

Versatile Synthetic Intermediate

(E)-ethyl 3-(furan-2-yl)prop-2-enoate is a bifunctional molecule, with reactivity centered at the α,β-unsaturated system and the furan ring.

-

Michael Addition: The β-carbon is electrophilic and susceptible to attack by nucleophiles.

-

Diels-Alder Reaction: The furan ring can act as a diene in [4+2] cycloaddition reactions.

-

Hydrogenation: The alkene can be selectively reduced to yield ethyl 3-(furan-2-yl)propionate, a valuable fragrance and flavoring agent.[4][5]

Precursor for Bioactive Molecules

The furan ring is an important pharmacophore. Research into related 3-(furan-2-yl)propanoic acid derivatives has demonstrated their potential as antimicrobial agents, particularly against yeast-like fungi such as Candida albicans.[6][7] The core structure of (E)-ethyl 3-(furan-2-yl)prop-2-enoate serves as an ideal starting point for the synthesis of libraries of compounds for biological screening. The ability to modify both the furan ring and the acrylate chain allows for systematic structure-activity relationship (SAR) studies.[8]

Caption: Relationship between structure and applications.

Conclusion

(E)-ethyl 3-(furan-2-yl)prop-2-enoate is a compound of significant synthetic utility. Its straightforward and stereoselective synthesis, combined with the versatile reactivity of its furan and acrylate moieties, makes it a valuable precursor for complex molecular architectures. For professionals in drug discovery, it represents an accessible starting point for developing novel therapeutics, particularly in the antimicrobial space. Further exploration of its reactivity will undoubtedly continue to yield innovative applications in both academic and industrial research.

References

-

PubChem. Ethyl 2-Cyano-3-(2-furanyl)acrylate. National Center for Biotechnology Information. [Link]

-

LookChem. Ethyl 3-(furan-2-yl)prop-2-enoate. [Link]

-

PubChem. (E)-Ethyl 3-(2-furyl)acrylate. National Center for Biotechnology Information. [Link]

-

PubChem. Ethyl 2-furanpropionate. National Center for Biotechnology Information. [Link]

-

The Good Scents Company. ethyl 3-(2-furyl) propanoate. [Link]

-

MDPI. Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. [Link]

-

National Institutes of Health. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

-

ResearchGate. (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate. [Link]

-

PubChem. (2E)-3-(furan-3-yl)prop-2-enoic acid. National Center for Biotechnology Information. [Link]

-

Stenutz. ethyl 3-(furan-2-yl)propionate. [Link]

-

PubChem. Ethyl 3-(furan-2-ylamino)but-2-enoate. National Center for Biotechnology Information. [Link]

-

ResearchGate. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

-

Royal Society of Chemistry. Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. [Link]

-

Sami Publishing Company. Furan: A Promising Scaffold for Biological Activity. [Link]

-

Semantic Scholar. Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. [Link]

Sources

- 1. (E)-Ethyl 3-(2-furyl)acrylate | C9H10O3 | CID 699489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 3-(furan-2-yl)prop-2-enoate|lookchem [lookchem.com]

- 3. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 4. Ethyl 2-furanpropionate | C9H12O3 | CID 61450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ethyl 3-(2-furyl) propanoate, 10031-90-0 [thegoodscentscompany.com]

- 6. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

Physical and chemical properties of Ethyl 3-(2-furyl)acrylate

An In-Depth Technical Guide to the Physical and Chemical Properties of Ethyl 3-(2-furyl)acrylate

Introduction

This compound is a bifunctional organic compound featuring a furan ring conjugated with an ethyl acrylate moiety. Derived from biomass sources, with furfural as a key precursor, this molecule represents a versatile and renewable building block in modern organic synthesis. Its unique structure, combining an electron-deficient alkene (a Michael acceptor) with an aromatic diene (the furan ring), provides two distinct points of reactivity. This duality makes it a valuable intermediate for researchers and scientists in the synthesis of complex molecules, novel polymers, and potential pharmaceutical agents. This guide offers a comprehensive technical overview of its properties, synthesis, reactivity, and handling, designed for professionals in chemical research and drug development.

Nomenclature and Chemical Structure

Correctly identifying a chemical entity is foundational for safe and effective research. This compound is most commonly found as the more stable (E)-isomer, which is the focus of this guide.

-

IUPAC Name: ethyl (E)-3-(furan-2-yl)prop-2-enoate[1]

-

Synonyms: Ethyl trans-2-furanacrylate, (E)-Ethyl 3-furan-2-ylacrylate, Ethyl furfuracrylate[1]

-

CAS Number:

-

Chemical Formula: C₉H₁₀O₃[1]

-

Molecular Weight: 166.17 g/mol [1]

-

SMILES: CCOC(=O)/C=C/C1=CC=CO1[1]

Physicochemical Properties

The physical properties of this compound dictate its handling, purification, and reaction conditions. It is a viscous, colorless to pale yellow liquid at room temperature with a characteristic sweet aroma.[1]

| Property | Value | Source(s) |

| Physical State | Viscous Liquid | [1] |

| Appearance | Colorless to Pale Yellow | The Good Scents Company |

| Odor | Sweet | [1] |

| Melting Point | 24.0 to 25.0 °C | [2] |

| Boiling Point | 230.0 to 233.0 °C (at 760 mm Hg) | The Good Scents Company |

| 94.0 to 98.0 °C (at 2.0 mm Hg) | Parchem | |

| Density | 1.090 to 1.096 g/cm³ (at 25 °C) | [2] |

| Refractive Index (n²⁰/D) | 1.542 to 1.548 (at 20 °C) | [2] |

| Solubility | Soluble in alcohol; Practically insoluble in water. | [1] |

| Flash Point | 96.11 °C (205.00 °F) TCC | [2] |

| logP (o/w) | ~2.33 (Estimated) | Parchem |

These properties indicate that the compound is relatively non-volatile under standard conditions but can be purified by vacuum distillation. Its poor water solubility and good solubility in organic solvents are typical for esters of its size and are key considerations for selecting solvent systems in reactions and extractions.

Comprehensive Spectral Analysis

Structural elucidation and purity assessment rely on spectroscopic methods. The following sections detail the expected spectral signatures for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides a clear map of the proton environment. Based on the structure and data from analogous compounds, the following key resonances are expected (in CDCl₃):

-

Ethyl Group: A triplet at ~1.3 ppm (3H, -CH₃) coupled to a quartet at ~4.2 ppm (2H, -OCH₂-).

-

Vinylic Protons: Two doublets corresponding to the trans-alkene protons. The proton alpha to the carbonyl (Cα-H) is expected around 6.2-6.4 ppm, while the proton beta to the carbonyl (Cβ-H) appears further downfield at ~7.4-7.6 ppm. The large coupling constant (J ≈ 15-16 Hz) between them confirms the (E)-stereochemistry.

-

Furan Ring Protons: Three distinct signals are expected: a doublet of doublets at ~6.5 ppm (H4), a doublet at ~6.7 ppm (H3), and a doublet at ~7.5 ppm (H5).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum complements the proton data by detailing the carbon skeleton.

-

Carbonyl Carbon: The ester carbonyl (C=O) signal is expected in the range of 166-168 ppm.

-

Vinylic Carbons: The alkene carbons will appear around ~118 ppm (Cα) and ~135 ppm (Cβ).

-

Furan Ring Carbons: Four signals are anticipated: ~112 ppm (C3), ~116 ppm (C4), ~145 ppm (C5), and ~151 ppm (C2, the carbon attached to the vinyl group).

-

Ethyl Group Carbons: The -OCH₂- carbon will be at ~60 ppm, and the terminal -CH₃ carbon will appear upfield at ~14 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups. The spectrum is dominated by characteristic ester and alkene absorptions.

-

C=O Stretch: A strong, sharp absorption band between 1710-1725 cm⁻¹ is the most prominent feature, characteristic of an α,β-unsaturated ester.

-

C=C Stretch: An absorption of medium intensity appears around 1630-1640 cm⁻¹ for the conjugated alkene.

-

C-O Stretches: As per the "Rule of Three" for esters, two strong C-O stretching bands are expected between 1250-1300 cm⁻¹ (asymmetric C-C-O stretch) and 1160-1180 cm⁻¹ (symmetric O-C-C stretch).[3]

-

Furan Ring Vibrations: Peaks around 1580, 1470, and 1015 cm⁻¹ are characteristic of the furan ring system.

-

=C-H Bending: A strong band near 970-980 cm⁻¹ is indicative of the out-of-plane bend for the trans-disubstituted alkene.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 166.

-

Key Fragments: Common fragmentation pathways include the loss of the ethoxy group (-OC₂H₅) to give a fragment at m/z = 121, and the loss of the entire ester functional group. The fragment at m/z = 121 (furylacryloyl cation) is often the base peak.[1] Other significant peaks can be observed at m/z = 138 (loss of C₂H₄), 94, and 65, corresponding to further fragmentation of the furan ring system.[1]

Synthesis and Purification

The most logical and field-proven approach to synthesizing this compound is a two-step process starting from furfural, a readily available bio-based aldehyde. This involves an initial condensation reaction to form the acrylic acid, followed by esterification.

Synthetic Strategy: Perkin Condensation & Fischer Esterification

The Perkin reaction is a classic method for synthesizing α,β-unsaturated aromatic acids from aromatic aldehydes.[4][5] Here, furfural acts as the aromatic aldehyde.

Step 1: Perkin Condensation to form 3-(2-Furyl)acrylic acid Furfural is condensed with acetic anhydride using sodium acetate as a weak base catalyst. The reaction proceeds through an aldol-type condensation mechanism to yield 3-(2-Furyl)acrylic acid.[6]

Step 2: Fischer Esterification The resulting carboxylic acid is then esterified using an excess of ethanol with a strong acid catalyst, such as sulfuric acid (H₂SO₄), to drive the equilibrium towards the formation of the ethyl ester product.

Experimental Protocol

Causality: Using excess ethanol in the esterification step is critical. According to Le Châtelier's principle, this drives the reversible reaction to completion, maximizing the yield of the desired ethyl ester. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

-

Condensation: In a round-bottom flask equipped with a reflux condenser, combine furfural (1.0 eq), acetic anhydride (2.5 eq), and anhydrous sodium acetate (1.5 eq).

-

Heat the mixture to 140-150 °C and maintain under reflux for 4-5 hours.

-

Allow the mixture to cool slightly, then pour it into a large volume of water to hydrolyze the remaining acetic anhydride.

-

Boil the aqueous mixture for 15-20 minutes, then acidify with concentrated HCl to precipitate the crude 3-(2-furyl)acrylic acid.

-

Isolate the solid product by vacuum filtration and wash with cold water. The crude acid can be purified by recrystallization from water.

-

Esterification: Combine the purified 3-(2-furyl)acrylic acid (1.0 eq) with absolute ethanol (10-15 eq) in a round-bottom flask.

-

Slowly add concentrated sulfuric acid (0.1-0.2 eq) as the catalyst.

-

Heat the mixture to reflux for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Workup & Purification: Extract the product into an organic solvent (e.g., ethyl acetate or diethyl ether). Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

Purify the final product by vacuum distillation to yield pure this compound.

Synthesis Workflow Diagram

Caption: Two-step synthesis of this compound from furfural.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from its two chemically distinct reactive sites, which can be addressed selectively.

Reactivity as a Michael Acceptor

The electron-withdrawing ester group polarizes the conjugated C=C bond, rendering the β-carbon electrophilic. This makes the molecule an excellent Michael acceptor, readily undergoing 1,4-conjugate addition with a wide range of soft nucleophiles.

-

Mechanism Insight: This reaction is a cornerstone of C-C and C-heteroatom bond formation. For drug development, it allows for the covalent attachment of thiol-containing molecules (like cysteine residues in proteins or glutathione) or amine-containing scaffolds.[7][8] The formation of β-thiopropionate linkages via this reaction is a known strategy for creating acid-labile prodrugs that can release an active pharmaceutical ingredient in the low-pH environment of tumors or endosomes.[9]

Reactivity of the Furan Ring in Diels-Alder Reactions

The furan ring is an aromatic diene that can participate in [4+2] cycloaddition reactions (Diels-Alder reactions) with electron-deficient alkenes (dienophiles).[10] While this compound itself is an electron-deficient alkene, its furan ring can react with other, more powerful dienophiles like maleic anhydride or N-phenylmaleimide.

-

Synthetic Application: The Diels-Alder reaction is one of the most powerful reactions in organic synthesis for constructing six-membered rings with high stereocontrol.[10] This reaction transforms the flat furan ring into a complex, three-dimensional bicyclic ether (an oxa-norbornene derivative). This scaffold is a common feature in many complex natural products and provides a rapid method for building molecular complexity, a highly desirable trait in the synthesis of novel drug candidates.[11]

Reactivity Pathways Diagram

Caption: Dual reactivity modes of this compound.

Stability, Storage, and Handling

Proper storage and handling are critical due to the compound's reactivity.

Chemical Stability

-

Furan Ring: Furan and its derivatives are known to be sensitive to strong acidic conditions, which can lead to ring-opening and polymerization.[12][13] Therefore, exposure to strong Brønsted or Lewis acids should be avoided outside of controlled reaction conditions.

-

Acrylate Moiety: The ester linkage is susceptible to hydrolysis under both strong acidic and basic conditions, particularly at elevated temperatures.

Polymerization Risk

Like its analogue ethyl acrylate, this compound is prone to spontaneous free-radical polymerization. This process can be initiated by:

-

Light: Exposure to UV light can generate radicals.

-

Heat: Elevated temperatures increase the rate of spontaneous polymerization.

-

Peroxides: Accidental contamination with peroxides can initiate a rapid, often exothermic, polymerization.

-

Role of Inhibitor and Oxygen: To prevent premature polymerization, commercial preparations are stabilized with an inhibitor, typically hydroquinone monomethyl ether (MEHQ). Crucially, these inhibitors require the presence of dissolved oxygen to function effectively. Storing the monomer under an inert atmosphere (e.g., nitrogen or argon) will render the inhibitor useless and can lead to dangerous, uncontrolled polymerization, potentially causing container rupture.

Recommended Storage Protocol

-

Container: Store in the original manufacturer's container or a brown glass bottle to protect from light.

-

Atmosphere: Store under an air headspace. DO NOT store under inert gas.

-

Temperature: Keep in a cool, dry, well-ventilated area, away from heat sources. Recommended storage temperature should not exceed 35 °C.

-

Purity: Ensure the monomer is free from contaminants, especially peroxides and polymerization initiators.

-

Inventory Management: Use a "first-in, first-out" system to avoid long-term storage, which can deplete the inhibitor.

Safety and Hazard Assessment

While specific toxicological data for this compound is limited, a robust safety assessment must be based on the well-documented hazards of its structural components, particularly the acrylate group. Ethyl acrylate is a hazardous substance, and similar precautions should be taken.

-

Flammability: The compound has a flash point of ~96 °C and is combustible. Keep away from open flames and sparks.

-

Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin. Acrylates can be irritating to the respiratory tract.

-

Irritation: Causes serious skin and eye irritation. Prolonged contact may lead to burns.

-

Sensitization: May cause an allergic skin reaction (skin sensitizer). Once an individual is sensitized, very low future exposures can trigger an allergic response.

-

Carcinogenicity: The parent compound, ethyl acrylate, is listed as a potential carcinogen. This potential hazard should be considered for this compound.

Recommended Handling Procedures

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Lab Coat: A flame-resistant lab coat should be worn.

-

-

Emergency Procedures: Ensure an eyewash station and safety shower are immediately accessible.

Applications in Research and Development

The unique bifunctionality of this compound makes it a powerful tool for innovation in several scientific fields.

-

Intermediate for Pharmaceutical Synthesis: Its ability to undergo both Michael additions and Diels-Alder reactions allows it to serve as a versatile scaffold. It can be used to introduce the furan moiety into larger molecules or to construct complex polycyclic systems that are often the core of pharmacologically active natural products.

-

Monomer for Advanced Materials: Furan-based polymers are an area of intense research due to their renewable origins and unique properties.[14] this compound can be used to synthesize polymers with pendant furan groups, which can then be cross-linked or functionalized via Diels-Alder chemistry to create reversible or self-healing materials.[15][16]

-

Bioconjugation: The activated alkene is suitable for covalent labeling of biomolecules, particularly through the addition of thiol groups from cysteine residues in proteins, enabling the development of targeted drug delivery systems or diagnostic tools.

References

-

PubChem. (n.d.). (E)-Ethyl 3-(2-furyl)acrylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-Cyano-3-(2-furanyl)acrylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethyl acrylate. Retrieved from [Link]

-

Wang, J., Wang, Y., Liu, B., & Fu, T. (2022). High photosensitive furan acrylate derivatives and their solid-state photopolymerization. New Journal of Chemistry, 46(34), 16781-16788. Available at: [Link]

-

Chen, Y.-C., et al. (2024). Synthesis and Characterization of Furan-Based Methacrylate Oligomers Containing the Imine Functional Group for Stereolithography. ACS Omega. Available at: [Link]

-

ResearchGate. (n.d.). High photosensitive furan acrylate derivatives and its solid state photopolymerization. Retrieved from [Link]

-

ChemSusChem. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Retrieved from [Link]

-

SpectraBase. (n.d.). (E)-3-(2-furyl)-2-methyl-acrylic acid ethyl ester. John Wiley & Sons, Inc. Retrieved from [Link]

-

University of Wisconsin-Platteville. (n.d.). NMR: Novice Level, Spectrum 17. Retrieved from [Link]

-

Wiley Online Library. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Retrieved from [Link]

-

Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Perkin Reaction. Retrieved from [Link]

-

SlideShare. (n.d.). Introduction to Perkin reaction its mechanism and examples.pdf. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of 3-(furan-2-yl)acrylic acid by Knoevenagel condensation.... Retrieved from [Link]

-

ResearchGate. (n.d.). Aza-Michael addition of secondary amine to ethyl acrylate. Retrieved from [Link]

-

MDPI. (2024). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. Retrieved from [Link]

-

SciELO México. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved from [Link]

-

ResearchGate. (2025). Diastereoselective Michael Addition of (4′S)-Ethyl-3-(2′,2′-Dimethyl-1′,3′-dioxolan- 4′-yl) acrylate with Furyl Lithium. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Phosphane-Catalyzed Knoevenagel Condensation. Retrieved from [Link]

-

The Royal Society of Chemistry. (2016). Supporting Information. Retrieved from [Link]

-

SlideShare. (n.d.). Perkin reaction.pdf. Retrieved from [Link]

-

ResearchGate. (2021). A Facile Sodium Ethoxide Mediated Knoevenagel Condensation for Production of Ethyl(E)-2-Cyano-3-Substituted Aryl/Alkyl Acrylates. Retrieved from [Link]

-

YouTube. (2021). Diels Alder Reaction. Retrieved from [Link]

-

Society for Applied Spectroscopy. (n.d.). Spectra–Structure Correlations: Polymer Spectra. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H10O3). Retrieved from [Link]

- Google Patents. (n.d.). US3914165A - Radiation curable non-gelled michael addition reaction products.

-

ResearchGate. (n.d.). Enantioselective Diels-Alder reactions with ethyl acrylate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). ethyl (E)-3-(2-furyl) acrylate. Retrieved from [Link]

-

PubMed. (n.d.). Efficient Synthesis of Polymer Prodrug by Thiol-Acrylate Michael Addition Reaction and Fabrication of pH-Responsive Prodrug Nanoparticles. Retrieved from [Link]

-

YouTube. (2020). Diels Alder Reaction Experiment Part 2, Reflux and Isolation. Retrieved from [Link]

-

Spectroscopy Online. (2023). Infrared Spectroscopy of Polymers X: Polyacrylates. Retrieved from [Link]

-

Justia Patents. (2022). michael-addition-hardening synthetic resin for chemical fixing technology. Retrieved from [Link]

Sources

- 1. (E)-Ethyl 3-(2-furyl)acrylate | C9H10O3 | CID 699489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ethyl (E)-3-(2-furyl) acrylate, 53282-12-5 [thegoodscentscompany.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. Perkin reaction - Wikipedia [en.wikipedia.org]

- 5. Perkin reaction.pdf [slideshare.net]

- 6. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. Ethyl acrylate - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Efficient Synthesis of Polymer Prodrug by Thiol-Acrylate Michael Addition Reaction and Fabrication of pH-Responsive Prodrug Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Highly photosensitive furan acrylate derivatives and their solid-state photopolymerization - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Synthesis of Ethyl 3-(2-furyl)acrylate: Reaction Mechanisms and Practical Application

Abstract: Ethyl 3-(2-furyl)acrylate is a valuable α,β-unsaturated ester that serves as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Its utility is also noted as a flavoring agent.[1][2][3] This technical guide provides an in-depth analysis of the chemical principles and practical methodologies for its synthesis. We will primarily focus on the Horner-Wadsworth-Emmons (HWE) reaction, a robust and highly stereoselective method for its preparation. Additionally, alternative synthetic routes, including the Claisen-Schmidt and Knoevenagel condensations, will be discussed to provide a comprehensive overview for researchers, chemists, and professionals in drug development.

Part 1: The Horner-Wadsworth-Emmons (HWE) Reaction: A Preferred Route

For the synthesis of α,β-unsaturated esters like this compound, achieving high stereoselectivity for the desired (E)-isomer is paramount. The Horner-Wadsworth-Emmons (HWE) reaction stands out as a superior methodology for this purpose. Unlike the traditional Wittig reaction which can yield mixtures of (E) and (Z) isomers with non-stabilized ylides, the HWE reaction employs a phosphonate-stabilized carbanion, which reliably favors the formation of the thermodynamically more stable (E)-alkene.[4][5] The reaction's advantages include operational simplicity, mild reaction conditions, and straightforward purification, as the dialkyl phosphate byproduct is water-soluble and easily removed.[4]

Core Reaction Mechanism

The HWE reaction proceeds through a well-elucidated pathway involving the condensation of an aldehyde (furfural) with a phosphonate ester (triethyl phosphonoacetate) in the presence of a base.

Step 1: Formation of the Phosphonate Carbanion The reaction is initiated by the deprotonation of the α-carbon of the phosphonate ester by a suitable base, such as sodium hydride (NaH), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), or sodium methoxide (NaOMe).[5][6] This abstraction forms a resonance-stabilized phosphonate carbanion (also known as a phosphonate ylide). The negative charge is delocalized onto the phosphoryl and carbonyl oxygen atoms, increasing the nucleophilicity of the α-carbon while reducing its basicity compared to non-stabilized Wittig ylides.[4]

Step 2: Nucleophilic Addition to Furfural The phosphonate carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of furfural. This nucleophilic addition is the rate-limiting step and results in the formation of a transient betaine-like intermediate.[4][7]

Step 3: Oxaphosphetane Formation and Elimination The intermediate rapidly undergoes intramolecular cyclization to form a four-membered ring intermediate, the oxaphosphetane. The stereochemical outcome of the reaction is determined at this stage. The transition state leading to the (E)-alkene is sterically favored, where the bulky furan and ethoxycarbonyl groups are positioned anti to each other.[5] This intermediate is unstable and readily collapses in a retro-[2+2] cycloaddition manner.

Step 4: Product Formation The driving force for the final elimination step is the formation of the highly stable phosphorus-oxygen double bond in the diethyl phosphate byproduct.[8] This irreversible step yields the desired (E)-Ethyl 3-(2-furyl)acrylate and the water-soluble phosphate salt.

Mechanistic Diagram: Horner-Wadsworth-Emmons Reaction

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction for this compound synthesis.

Part 2: Experimental Protocol and Data

The following protocol is a representative procedure for the synthesis of this compound via the HWE reaction, adapted from established methodologies for similar α,β-unsaturated esters.[6]

Detailed Experimental Protocol

-

Reagent Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add triethyl phosphonoacetate (1.0 eq). Dissolve in anhydrous tetrahydrofuran (THF, ~0.5 M).

-

Carbanion Generation: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 10 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases. The solution should become clear or slightly hazy.

-

Aldehyde Addition: Cool the reaction mixture back to 0 °C. Add a solution of freshly distilled furfural (1.0 eq) in anhydrous THF dropwise via a syringe over 15 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the furfural spot is consumed (typically 2-4 hours).

-

Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Final Product: Purify the crude oil by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, e.g., 95:5 to 90:10) to afford this compound as a pure product, typically a pale yellow oil.

Data Presentation: HWE Reaction Parameters

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time | Yield (%) | Stereoselectivity (E:Z) | Reference |

| Triethyl phosphonoacetate | Furfural | DBU | ChCl/Urea | 25 °C | 4 h | >95 | >99:1 | [6] |

| Triethyl phosphonoacetate | Aldehyde | NaH | THF | 0 °C to RT | 2-4 h | 85-95 | >98:2 | [5] |

| Triethyl phosphonoacetate | Aldehyde | K₂CO₃ | THF/H₂O | RT | 2 h | ~90 | High (E) | [7] |

Note: Yields and conditions are representative for HWE reactions with aromatic aldehydes.

Part 3: Alternative Synthetic Strategies

While the HWE reaction is highly effective, other classic organic reactions can also be employed to synthesize this compound or its precursors.

Claisen-Schmidt Condensation

This is a base-catalyzed crossed aldol condensation between an aldehyde with no α-hydrogens (furfural) and a ketone or ester with α-hydrogens (ethyl acetate).[9]

-

Mechanism: A strong base (e.g., sodium ethoxide) deprotonates ethyl acetate to form an enolate. This enolate then attacks the furfural carbonyl. The resulting β-hydroxy ester intermediate readily undergoes dehydration under the reaction conditions to yield the final α,β-unsaturated product.[10]

-

Causality: This method is straightforward but can be lower-yielding than the HWE reaction due to the potential for self-condensation of the ester and the reversibility of the initial aldol addition. The choice of a strong, non-nucleophilic base is critical to favor the desired condensation.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base like piperidine or an ammonium salt.[11][12]

-

Mechanism: To form a similar structure, one could react furfural with ethyl cyanoacetate.[11] The basic catalyst facilitates the formation of a carbanion from the active methylene compound, which then attacks the aldehyde. Subsequent dehydration yields an intermediate like ethyl 2-cyano-3-(2-furyl)acrylate.[13][14] A subsequent, separate reaction would be required to remove the cyano group, making this a multi-step process for the target molecule. However, it is a highly efficient method for producing substituted acrylates.[15]

Perkin Reaction followed by Esterification

The Perkin reaction produces an α,β-unsaturated aromatic acid by condensing an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[16][17]

-

Mechanism: Reacting furfural with acetic anhydride and sodium acetate yields 3-(2-furyl)acrylic acid.[18][19] The resulting carboxylic acid must then be esterified in a separate step (e.g., Fischer esterification with ethanol and a catalytic amount of strong acid) to obtain the final ethyl ester product.

-

Causality: While a robust method for creating the carbon backbone, this two-step process is less atom-economical and efficient than a direct olefination strategy like the HWE reaction.

Conclusion

The synthesis of this compound can be accomplished through several established organic reactions. Among these, the Horner-Wadsworth-Emmons reaction offers a distinct advantage due to its high yield, operational simplicity, and, most importantly, its excellent (E)-stereoselectivity. This makes it the preferred method for researchers requiring high-purity material for applications in drug discovery and fine chemical synthesis. Understanding the underlying mechanisms of the HWE and alternative reactions like the Claisen-Schmidt and Knoevenagel condensations provides chemists with a versatile toolkit to approach the synthesis of this and related α,β-unsaturated ester targets.

References

-

PrepChem.com. Synthesis of ethyl 3-(2-furanyl)acrylate. [Link].

-

University of Missouri-St. Louis. Claisen-Schmidt Condensation. [Link].

-

Wikipedia. Horner–Wadsworth–Emmons reaction. [Link].

-

Slideshare. Perkin reaction.pdf. [Link].

-

NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link].

-

Wikipedia. Claisen–Schmidt condensation. [Link].

-

MDPI. An Enhanced Stereoselective Synthesis of α,β-Unsaturated Esters Through the Horner-Wadsworth-Emmons reaction in Deep Eutectic Solvents. [Link].

-

PubChem. (E)-Ethyl 3-(2-furyl)acrylate | C9H10O3 | CID 699489. [Link].

-

Organic Chemistry Portal. Wittig Reaction. [Link].

-

Wikipedia. Perkin reaction. [Link].

-

MDPI. Heck Reaction—State of the Art. [Link].

-

Wikipedia. Wittig reaction. [Link].

-

Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link].

-

ResearchGate. Preparation of 3-(furan-2-yl)acrylic acid by Knoevenagel condensation.... [Link].

-

MDPI. Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. [Link].

-

ResearchGate. Recent Progress in the Horner-Wadsworth-Emmons Reaction. [Link].

-

ResearchGate. Solvent-Free Stereoselective Synthesis of (E)-Ethyl-3-Aryl-Acrylates via Wittig Reaction of Arsonium Ylide by Grinding. [Link].

-

Perkin Reaction. Perkin Reaction. [Link].

-

Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link].

-

DePauw University. A Solvent Free Wittig Reaction. [Link].

-

PubChemLite. This compound (C9H10O3). [Link].

-

ResearchGate. Heck reactions of aryl halides with ethyl acrylate, catalyzed by Pd(II)@MTP/PMs. [Link].

-

Chemistry Stack Exchange. What's the mechanism of the reaction of (E)-methyl 3-(furan-2-yl)acrylate in acidic methanol?. [Link].

-

SciELO México. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. [Link].

-

Organic Chemistry Portal. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. [Link].

-

ResearchGate. Heck coupling of iodobenzene with ethyl acrylate catalyzed by GTLσ-A193Cp-PdNPs bionanohybrid as catalyst at different aqueous content. [a]. [Link].

-

Taylor & Francis Online. Synthesis and Reactivity of Electron-Deficient 3-Vinylchromones. [Link].

-

Scientific Reports. Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. [Link].

-

PubChem. Ethyl 2-Cyano-3-(2-furanyl)acrylate | C10H9NO3 | CID 682084. [Link].

-

ResearchGate. Heck reactions of aryl halides and ethyl acrylate a catalyzed by complex 3. [Link].

-

Slideshare. Introduction to Perkin reaction its mechanism and examples.pdf. [Link].

-

ResearchGate. Claisen Schmidt condensation reaction for chalcone synthesis. [Link].

-

ResearchGate. (PDF) Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. [Link].

-

Flavor and Extract Manufacturers Association. (E)-ETHYL 3-(2-FURYL)ACRYLATE | FEMA. [Link].

-

Royal Society of Chemistry. Furaldehyde based magnetic supported palladium nanoparticles as an efficient heterogenous catalyst for Mizoroki-Heck cross. [Link].

-

ResearchGate. Synthesis of 5-acetyl derivatives of alkyl 2-furoates and 3-(2-furyl)acrylates. [Link].

-

National Institutes of Health. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′.... [Link].

Sources

- 1. (E)-Ethyl 3-(2-furyl)acrylate | C9H10O3 | CID 699489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 623-20-1 [chemicalbook.com]

- 3. femaflavor.org [femaflavor.org]

- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 5. Wittig-Horner Reaction [organic-chemistry.org]

- 6. rsc.org [rsc.org]

- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 8. community.wvu.edu [community.wvu.edu]

- 9. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 10. Claisen-Schmidt Condensation [cs.gordon.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

- 13. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]

- 14. Ethyl 2-Cyano-3-(2-furanyl)acrylate | C10H9NO3 | CID 682084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Perkin reaction - Wikipedia [en.wikipedia.org]

- 17. Introduction to Perkin reaction its mechanism and examples.pdf [slideshare.net]

- 18. Perkin reaction.pdf [slideshare.net]

- 19. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

Ethyl 3-(2-furyl)acrylate: A Bio-Based Monomer for Advanced Polymer Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imperative shift towards sustainable chemical feedstocks has catalyzed significant research into bio-based monomers. Among these, furan derivatives, accessible from lignocellulosic biomass, are prominent candidates for the synthesis of novel polymers with unique functionalities. This technical guide provides a comprehensive overview of ethyl 3-(2-furyl)acrylate, a promising bio-based monomer. We will delve into its synthesis from renewable resources, explore its polymerization characteristics, and discuss the potential properties and applications of the resultant polymers, with a particular focus on the biomedical field. This document is intended to serve as a foundational resource for researchers and professionals engaged in the development of sustainable materials and advanced drug delivery systems.

Introduction: The Rise of Furan-Based Monomers

The growing environmental concerns associated with petrochemical-based polymers have spurred the exploration of renewable alternatives. Furan derivatives, derived from the dehydration of carbohydrates found in biomass, have emerged as key platform molecules for the synthesis of a new generation of sustainable polymers.[1] The furan ring, an aromatic heterocycle, imparts unique chemical and physical properties to polymeric structures, including thermal stability and the potential for reversible cross-linking through Diels-Alder reactions. These characteristics make furan-based polymers highly attractive for a range of applications, from advanced coatings to sophisticated biomedical devices.[2]

This compound, the subject of this guide, combines the renewable furan moiety with a reactive acrylate group, presenting a versatile building block for the creation of functional polymers. Its synthesis from furfural, a readily available bio-based aldehyde, positions it as a sustainable alternative to its petroleum-derived counterparts.

Synthesis of this compound: A Bio-Based Pathway

The most common and efficient method for the synthesis of α,β-unsaturated esters like this compound is the Horner-Wadsworth-Emmons (HWE) reaction.[3] This reaction involves the condensation of an aldehyde with a phosphonate-stabilized carbanion, offering high stereoselectivity towards the desired (E)-alkene.[3]

Reaction Principle

The HWE reaction begins with the deprotonation of a phosphonate, in this case, triethyl phosphonoacetate, by a base to form a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of furfural. The resulting intermediate subsequently eliminates a diethyl phosphate salt to form the carbon-carbon double bond of this compound.[3]

Caption: Horner-Wadsworth-Emmons reaction pathway for this compound synthesis.

Experimental Protocol: Synthesis via Horner-Wadsworth-Emmons Reaction

This protocol is a representative procedure based on established methodologies for the HWE reaction.[4][5]

Materials:

-

Furfural

-

Triethyl phosphonoacetate[5]

-

Sodium hydride (NaH) or another suitable base (e.g., DBU)[4]

-

Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF and triethyl phosphonoacetate.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the base (e.g., NaH) portion-wise to the solution. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0 °C and add a solution of furfural in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Physicochemical Properties of the Monomer

The following table summarizes the key physicochemical properties of (E)-ethyl 3-(2-furyl)acrylate.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀O₃ | [6] |

| Molecular Weight | 166.17 g/mol | [6] |

| Appearance | Viscous liquid, sweet aroma | [6] |

| Boiling Point | 230-233 °C at 760 mmHg | |

| Solubility | Practically insoluble in water | [6] |

Polymerization of this compound

This compound can be polymerized through various mechanisms, with free-radical polymerization being a common and versatile method. The presence of the acrylate double bond allows for chain-growth polymerization to form poly(this compound).

Caption: General experimental workflow for the free-radical polymerization of this compound.

Experimental Protocol: Free-Radical Polymerization

This is a general protocol for the free-radical polymerization of acrylate monomers.

Materials:

-

This compound

-

Azobisisobutyronitrile (AIBN) or other suitable free-radical initiator

-

Anhydrous toluene or other suitable solvent

-

Methanol (for precipitation)

Procedure:

-

Dissolve this compound and AIBN in anhydrous toluene in a reaction vessel equipped with a magnetic stirrer and a condenser.

-

De-gas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30 minutes.

-

Heat the reaction mixture to a temperature suitable for the initiator's decomposition (e.g., 60-80 °C for AIBN) and maintain it for the desired reaction time (e.g., 24 hours) under an inert atmosphere.

-

Cool the reaction mixture to room temperature.

-

Precipitate the polymer by slowly adding the viscous solution to a large excess of a non-solvent, such as methanol, with vigorous stirring.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer with fresh non-solvent and dry it under vacuum to a constant weight.

Properties of Poly(this compound)

Thermal Properties

The thermal properties of a polymer, such as its glass transition temperature (Tg) and decomposition temperature, are critical for determining its processing conditions and end-use applications.

| Property | Poly(ethyl acrylate) (PEA) | Expected Influence of Furan Ring on Poly(this compound) | Reference(s) |

| Glass Transition Temperature (Tg) | -8 to -24 °C | The rigid furan ring in the side chain is expected to increase the Tg compared to PEA, resulting in a less flexible polymer at room temperature. | [7] |

| Decomposition Temperature (TGA) | Onset of decomposition > 300 °C | The furan ring is known to promote char formation at high temperatures, which could enhance the thermal stability of the polymer.[3] | [8] |

Mechanical Properties

The mechanical properties of a polymer dictate its suitability for various structural applications. Data for poly(ethyl acrylate) suggests it is a soft and extensible material.[9] The incorporation of the furan ring into the side chain of poly(this compound) is anticipated to increase the polymer's stiffness and tensile strength compared to PEA due to the rigidity of the furan group.

Applications in Drug Development and Beyond

The unique chemical nature of the furan ring opens up a range of possibilities for the application of poly(this compound), particularly in the field of drug delivery.

Drug Delivery Systems

Furan-functionalized polymers have been investigated for their potential in targeted drug delivery.[10] The furan moiety can participate in Diels-Alder "click" chemistry with maleimide-functionalized molecules.[10] This allows for the covalent attachment of targeting ligands, such as antibodies or peptides, to the polymer backbone, enabling the specific delivery of therapeutic agents to diseased cells.[10]

Furthermore, amphiphilic copolymers incorporating furan-containing blocks can self-assemble into nanoparticles, which can encapsulate hydrophobic drugs.[10] The size and drug-loading capacity of these nanoparticles can be tuned, offering a versatile platform for controlled drug release.[10]

Other Potential Applications

The properties of furan-based polymers also make them suitable for a variety of other applications, including:

-

Sustainable Coatings and Adhesives: The potential for good thermal stability and the bio-based origin of the monomer make it an attractive candidate for environmentally friendly coatings and adhesives.

-

Advanced Composites: Furan resins are known for their excellent thermal and chemical resistance, suggesting that polymers of this compound could be used as matrices in bio-based composite materials.[1]

Conclusion and Future Outlook

This compound represents a promising bio-based monomer with the potential to contribute to the development of sustainable and functional polymers. Its synthesis from renewable resources and the unique reactivity of the furan ring offer exciting opportunities for the design of advanced materials. While further research is needed to fully characterize the properties of poly(this compound), the existing literature on furan-based polymers suggests a bright future for this monomer in applications ranging from drug delivery to high-performance bio-composites. The continued exploration of such bio-based building blocks is crucial for transitioning to a more sustainable and circular chemical industry.

References

- Patsnap Eureka. (2025, July 3). Furan Derivatives: Plant-Based Monomers for Sustainable Polymers.

- Shi, M., & Shoichet, M. S. (2007).

- Gandini, A. (2021). Furan Polymers: State of the Art and Perspectives. Organic Chemistry: An Indian Journal.

- Karlinskii, B. Ya., & Ananikov, V. P. (2022). Recent advances in the development of green furan ring-containing polymeric materials based on renewable plant biomass. Chemical Society Reviews, 52, 836-862.

- Luo, J., et al. (2021). Synthesis and Properties of Furan Derivatives for Epoxy Resins. ACS Sustainable Chemistry & Engineering.

- Gandini, A. (2013). Furan-based polymers and polymerizations. In Comprehensive Polymer Science, Second Edition (Vol. 10, pp. 335-353). Elsevier.

- Ando, K., & Wada, T. (2009). Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU. Green Chemistry, 11(10), 1569-1571.

- Wikipedia. (2023).

- Wikipedia. (2023). Horner–Wadsworth–Emmons reaction.

- Kim, T. H., et al. (2015). High molecular weight bio furan-based co-polyesters for food packaging applications: synthesis, characterization and solid-state polymerization. Green Chemistry, 17(5), 2883-2892.

- ResearchGate. (n.d.). TGA thermogram of poly(ethyl acrylate) P(EA)

- Nexus Analytics. (n.d.).

- Kuticheva, K. V., Pevzner, L. M., & Petrov, M. L. (2015). Synthesis of 5-acetyl derivatives of alkyl 2-furoates and 3-(2-furyl)acrylates. Russian Journal of General Chemistry, 85(2), 424-427.

- Wikipedia. (2023).

- Chegg.com. (2017, November 22). Solved Questions 1. The Wittig reaction has found common use.

- ChemicalBook. (2023, May 25). ETHYL 3-(2-FURYL)

- ResearchGate. (n.d.).

- MDPI. (2023, September 14). Investigation of Curing Process and Thermal Behavior of Copolymers Based on Polypropylene Glycol Fumarate and Acrylic Acid Using the Methods of DSC and TGA.

- Plastec Profiles, LLC. (n.d.).

- ResearchGate. (n.d.). Wittig- Horner Reaction of Triethyl phosphonoacetate with Formaldehyde in Aqueous Medium; Ethyl 2-(hydroxymethyl)

- NETZSCH Analyzing & Testing. (2020, January 31). Material Characterization of Polymers by Methods of Thermal Analysis − A Comprehensive Study on PMMI by Means of DSC, TGA and TGA-FT-IR.

- NIH. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.

- PubChem. (n.d.). (E)-Ethyl 3-(2-furyl)

- Enamine. (n.d.).

- The Good Scents Company. (n.d.). ethyl (E)-3-(2-furyl)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Route to α-Aryl Phosphonoacetates: Useful Synthetic Precursors in the Horner–Wadsworth–Emmons Olefination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 4. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Triethyl phosphonoacetate - Wikipedia [en.wikipedia.org]

- 6. (E)-Ethyl 3-(2-furyl)acrylate | C9H10O3 | CID 699489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Poly(ethyl acrylate) - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]